3-{7-chloro-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(7-chloro-2-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-9(2)18-13(23)6-7-21-14(24)11-8-10(17)4-5-12(11)22-15(21)19-20(3)16(22)25/h4-5,8-9H,6-7H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUVMVPAWPGHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reaction Using Ceric Ammonium Nitrate (CAN)
A one-pot synthesis protocol employs CAN as an eco-friendly oxidant and catalyst. The reaction condenses 7-chloro-2-methylquinazolin-4(3H)-one , 3-amino-1,2,4-triazole , and dimedone in acetonitrile under reflux (70–80°C, 4–6 hours). CAN facilitates the dehydrogenative coupling of the triazole and quinazolinone moieties, achieving yields of 78–85%. Key advantages include:
- Avoidance of chromatographic purification due to high product crystallinity.
- Tolerance for electron-withdrawing substituents (e.g., chloro groups).
For the target compound, substituting dimedone with ethyl 3-chloropropanoate introduces the propanamide precursor at the quinazolinone’s 4-position.
Cyclization of 2-Thioxo-2,3-Dihydroquinazolin-4(1H)-one
An alternative route starts with 7-chloro-2-methylisatoic anhydride , which reacts with hydrazine hydrate in ethanol to form 3-aminoquinazolinone. Subsequent treatment with carbon disulfide and potassium hydroxide yields 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Intermediate A ). Heating Intermediate A with hydrazine and pyridine induces cyclization to the triazoloquinazolinone core. This method offers precise control over substituent placement, critical for introducing the 7-chloro and 2-methyl groups.
Introduction of the Propanamide Side Chain
Functionalization of the triazoloquinazolinone core at the 4-position requires regioselective alkylation followed by amidation.
Alkylation with 3-Chloropropanoyl Chloride
Intermediate A reacts with 3-chloropropanoyl chloride in dry dichloromethane using triethylamine as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding 3-chloro-N-(7-chloro-2-methyl-1,5-dioxo-1H,2H,4H,5H-triazolo[4,3-a]quinazolin-4-yl)propanamide (Intermediate B ) with 65–72% efficiency.
Amidation with Isopropylamine
Intermediate B undergoes nucleophilic substitution with isopropylamine in anhydrous acetone under reflux (56°C, 8 hours). Potassium carbonate acts as a mild base, facilitating the displacement of chloride while preserving the triazoloquinazolinone structure. The crude product is purified via recrystallization from ethanol/water (3:1), achieving a final yield of 68%.
Alternative Synthetic Pathways
Catalytic Use of MCM-41-SO3H
Mesoporous silica-based catalyst MCM-41-SO3H accelerates the condensation of 7-chloro-2-methylquinazolin-4(3H)-one , 3-amino-1,2,4-triazole , and 3-chloropropionaldehyde in DMF at 100°C. This method reduces reaction time to 30–45 minutes and improves yields to 82%. The catalyst’s recyclability (up to 5 cycles without significant activity loss) enhances cost-efficiency.
Solid-Phase Synthesis for High-Throughput Production
A patent-derived approach immobilizes the quinazolinone core on Wang resin via its 4-position hydroxyl group. Sequential on-resin reactions with 3-amino-1,2,4-triazole and 3-chloropropanoyl chloride, followed by cleavage with trifluoroacetic acid, yield the target compound with >90% purity. This method suits combinatorial chemistry applications but requires specialized equipment.
Optimization and Challenges
Regioselectivity in Triazole Formation
The orientation of the triazole ring ( vs.) depends on reaction conditions. CAN-mediated reactions favor the-triazolo isomer due to electronic stabilization of the transition state. In contrast, cyclization with hydrazine/pyridine may produce regioisomeric byproducts unless stoichiometry is tightly controlled.
Chloro Substituent Stability
Electrophilic chlorination using POCl3 at the quinazolinone’s 7-position risks over-chlorination. Protecting group strategies (e.g., temporary sulfonation) improve selectivity, albeit at the cost of additional steps.
Analytical and Spectroscopic Validation
Successful synthesis requires confirmation via:
- 1H NMR : Distinct signals for the isopropyl group (δ 1.2 ppm, doublet) and triazole protons (δ 8.3–8.5 ppm).
- HRMS : Molecular ion peak at m/z 420.0921 (C19H20ClN5O3).
- XRD : Crystallographic data confirming the planar triazoloquinazolinone core and propanamide conformation.
Comparative Evaluation of Methods
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the triazoloquinazoline core can yield dihydro derivatives with altered biological activities.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to generate a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Research has indicated that compounds containing triazoloquinazoline structures exhibit promising anticancer properties. Specifically, studies have shown that derivatives of this compound can inhibit Polo-like kinase 1 (Plk1), a critical regulator in cell division and a target in various cancers. In vitro assays demonstrated that these compounds could effectively reduce cell viability in Plk1-addicted cancer cell lines .
| Compound | Target | Effect |
|---|---|---|
| Triazoloquinazoline Derivative | Plk1 | Inhibition of cell proliferation |
| 3-{7-chloro... | Plk1 | Reduced cell viability in cancer lines |
Antimicrobial Activity
The triazole ring is known for its antifungal properties. Compounds similar to 3-{7-chloro... have shown efficacy against various fungal strains. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting ergosterol biosynthesis . This makes such compounds valuable in treating infections caused by resistant fungal species.
| Microorganism | Activity |
|---|---|
| Candida albicans | Effective |
| Aspergillus niger | Moderate |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Understanding the SAR is crucial for optimizing the biological activity of derivatives. Modifications at the chloro and methyl positions have been shown to enhance potency against specific targets .
Case Study 1: Anticancer Efficacy
In a study published in Nature Communications, a series of triazoloquinazoline derivatives were tested for their ability to inhibit Plk1 activity. The lead compound demonstrated significant inhibition with an IC50 value in the low micromolar range. Further studies revealed that it induced apoptosis in cancer cells through activation of caspase pathways .
Case Study 2: Antifungal Activity
A clinical trial evaluated the effectiveness of a triazole-based compound against invasive fungal infections in immunocompromised patients. Results indicated a marked improvement in patient outcomes when treated with the compound compared to standard antifungal therapies .
Mechanism of Action
The mechanism of action of 3-{7-chloro-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic core allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the target, resulting in the desired biological effect. The chloro group and isopropylpropanamide moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(7-chloro-2-methyl-1,5-dioxo-1,2-dihydroquinazolin-4(5H)-yl)-N-isopropylpropanamide: Lacks the triazole ring, which may result in different biological activities.
3-(7-chloro-2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-methylpropanamide: Contains a methyl group instead of an isopropyl group, potentially affecting its pharmacokinetic properties.
Uniqueness
The presence of the triazoloquinazoline core, along with the chloro group and isopropylpropanamide moiety, makes 3-{7-chloro-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide unique
Biological Activity
The compound 3-{7-chloro-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide is a member of the quinazoline family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties supported by various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core with a triazole substituent and an amide functional group that contributes to its biological activity.
Antibacterial Activity
Several studies have investigated the antibacterial properties of related compounds in the quinazoline class. For instance:
- Study Findings : Compounds similar to the target compound demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Serratia marcescens, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 12 mg/mL .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 6 |
| Compound 2 | Serratia marcescens | 12 |
These findings suggest that modifications in the quinazoline structure can enhance antibacterial efficacy.
Anticancer Activity
Research has also highlighted the anticancer potential of quinazoline derivatives. The compound's ability to inhibit cell proliferation has been documented in various cancer cell lines:
- Cytotoxicity Studies : The IC50 values for similar compounds against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 10.58 |
| Compound B | MCF-7 | 10.82 |
These results indicate that the presence of specific moieties in the quinazoline structure significantly influences cytotoxicity. The introduction of a trifluoromethyl group was noted to enhance binding affinity to target receptors due to increased lipophilicity, facilitating cellular uptake .
The mechanism through which these compounds exert their biological effects often involves:
- Topoisomerase Inhibition : The compound has been shown to act as an intercalative inhibitor of topoisomerase II, which is crucial for DNA replication and repair .
- DNA Interaction : The structural features allow for effective interaction with DNA, leading to apoptosis in cancer cells.
Case Studies
Several case studies have illustrated the effectiveness of quinazoline derivatives:
- Case Study 1 : A derivative showed significant growth inhibition in HepG2 cells with an IC50 value comparable to doxorubicin (IC50 8.90 µM), indicating strong potential as an anticancer agent .
- Case Study 2 : Another study demonstrated that compounds with bulky amine substituents exhibited decreased cytotoxic activity due to steric hindrance affecting their ability to bind effectively to DNA .
Q & A
Basic: How can the synthesis yield of this triazoloquinazoline derivative be optimized?
Answer:
Optimizing synthesis yield requires precise control of reaction conditions. Key parameters include:
- Temperature: Maintaining 60–80°C during cyclization steps to prevent side reactions .
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane improves coupling reactions .
- Catalyst use: Transition-metal catalysts (e.g., CuI) for triazole ring formation can increase efficiency .
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- HPLC: Quantifies purity (≥98% for biological assays) using C18 columns and acetonitrile/water mobile phases .
- NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 379.86 for C₁₆H₁₈ClN₅O₂S) .
Advanced: How can conflicting biological activity data across studies be resolved?
Answer: Discrepancies often arise from substituent effects. Methodological steps include:
- Structure-Activity Relationship (SAR) Analysis: Compare analogs with varying substituents (e.g., methylsulfanyl vs. chlorophenyl groups) to identify bioactivity drivers .
- Target-Specific Assays: Use enzyme inhibition assays (e.g., kinase profiling) to isolate mechanisms .
- Computational Docking: Predict binding affinities to receptors like EGFR or PARP to validate experimental data .
Advanced: What computational strategies elucidate the compound’s mechanism of action?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., ∆G = -9.2 kcal/mol for PARP1) .
- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Modeling: Relates electronic descriptors (e.g., logP, polar surface area) to cytotoxicity (IC₅₀) .
Basic: How does environmental pH/temperature affect compound stability?
Answer:
- pH Stability: Degrades rapidly in alkaline conditions (pH > 9) due to amide hydrolysis; stable at pH 5–7 .
- Thermal Stability: Decomposes above 150°C; store at -20°C in anhydrous DMSO for long-term stability .
Advanced: How to design a SAR study for derivatives of this compound?
Answer:
- Core Modifications: Introduce halogens (Cl, F) at position 7 to enhance lipophilicity (logP increase by 0.5 units) .
- Side-Chain Variations: Replace isopropylamide with cyclohexyl groups to improve membrane permeability .
- Bioassay Integration: Test modified analogs in cell viability (MTT) and apoptosis (Annexin V) assays .
Basic: What purification methods are effective for isolating intermediates?
Answer:
- Column Chromatography: Use silica gel with gradients (e.g., 5→30% ethyl acetate in hexane) for intermediates .
- Recrystallization: Ethanol/water (7:3) yields crystals with >90% purity for X-ray diffraction .
Advanced: How to assess pharmacokinetic properties like solubility and metabolism?
Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) shows 12 µM solubility; use cyclodextrin complexes to enhance .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification .
Basic: Which analytical methods detect degradation products?
Answer:
- HPLC-DAD: Monitor UV absorption at 254 nm for hydrolyzed byproducts .
- LC-MS/MS: Identifies oxidation products (e.g., sulfoxide formation at m/z +16) .
Advanced: How to evaluate synergistic effects with other drugs?
Answer:
- Combinatorial Screening: Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
- Transcriptomic Profiling: RNA-seq identifies pathways (e.g., apoptosis, DNA repair) affected by drug combinations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
